molecular formula C8H8O5 B1585308 Dimethyl furan-3,4-dicarboxylate CAS No. 4282-33-1

Dimethyl furan-3,4-dicarboxylate

Cat. No.: B1585308
CAS No.: 4282-33-1
M. Wt: 184.15 g/mol
InChI Key: SEVRCIAIDGNMFY-UHFFFAOYSA-N
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Description

Dimethyl furan-3,4-dicarboxylate is an organic compound with the molecular formula C8H8O5. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and materials science. It is often used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl furan-3,4-dicarboxylate can be synthesized through several methods. One common method involves the reaction of furan-3,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates. This method involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of furan-3,4-dicarboxylic acid with methanol. The process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl furan-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form furan-3,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include furan-3,4-dicarboxylic acid, furan-3,4-dicarboxylic alcohols, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl furan-3,4-dicarboxylate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the production of polymers and other materials with specific properties.

    Biological Research: It serves as a precursor for the synthesis of biologically active compounds.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and other therapeutic agents.

Comparison with Similar Compounds

Dimethyl furan-3,4-dicarboxylate can be compared with other similar compounds such as:

    Dimethyl furan-2,5-dicarboxylate: Another furan derivative with similar reactivity but different substitution pattern.

    Dimethyl terephthalate: A benzene derivative with similar ester functional groups but different aromatic core.

    Dimethyl cyclohexane-1,4-dicarboxylate: A cyclohexane derivative with similar ester groups but different ring structure.

The uniqueness of this compound lies in its furan ring, which imparts specific reactivity and properties that are different from those of benzene or cyclohexane derivatives.

Properties

IUPAC Name

dimethyl furan-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVRCIAIDGNMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307502
Record name dimethyl furan-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-33-1
Record name 3, dimethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl furan-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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